3,3-Dimethyloctahydro-5,8-methanoindolizine
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Overview
Description
3,3-Dimethyloctahydro-5,8-methanoindolizine is a chemical compound with a complex structure that includes a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyloctahydro-5,8-methanoindolizine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products
Scientific Research Applications
3,3-Dimethyloctahydro-5,8-methanoindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3-Dimethyloctahydro-5,8-methanoindolizine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-azatricyclo[5.2.1.02,6]decane
- 3,3-Dimethyl-5,8-methanoindolizine
Uniqueness
3,3-Dimethyloctahydro-5,8-methanoindolizine is unique due to its specific bicyclic structure and the presence of dimethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
3,3-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-11(2)6-5-10-8-3-4-9(7-8)12(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
UFVIMJMEBFTIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2N1C3CCC2C3)C |
Origin of Product |
United States |
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